![molecular formula C10H11BrN2O2 B1460973 Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate CAS No. 912760-87-3](/img/structure/B1460973.png)
Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate
Overview
Description
Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Synthesis and Material Development
Ethyl 3-(4-amino-5-bromo-3-pyridyl)acrylate is a versatile compound in synthetic chemistry, serving as a building block for various polymers and organic materials. It has been utilized in the chemodivergent, one-pot, multi-component synthesis of polysubstituted pyrroles and tetrahydropyridines, showcasing its utility in creating complex heterocyclic structures under solvent- and catalyst-free conditions (Dhinakaran, Padmini, & Bhuvanesh, 2016). This methodology provides an efficient route to synthesize valuable compounds for material science and pharmaceutical research.
Polymer Research
In the polymer sector, ethyl α-(aminomethyl)acrylate, a derivative of this compound, has been studied for its radical polymerization and post-polymerization modification capabilities. The resultant polymers exhibit pH/temperature responsiveness, indicating potential for smart materials applications (Kohsaka, Matsumoto, & Kitayama, 2015). This highlights the compound's role in developing responsive materials that could be used in a wide range of technological and biomedical applications.
Supramolecular Chemistry
The compound has also been used to explore supramolecular assembly processes. Studies on its derivatives, such as ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, have led to the elucidation of crystal structures and the understanding of non-covalent interactions in supramolecular assemblies. Such research provides insights into molecular self-assembly, crucial for developing new materials with tailored properties (Matos et al., 2016).
New Synthetic Methods
Research into new synthetic methodologies using this compound and its derivatives continues to expand. For instance, the development of new accesses to ethyl 2-((alkylamino)(cyano)methyl) acrylates through regioselective coupling has been reported, showcasing the compound's versatility in organic synthesis (Arfaoui & Amri, 2009). Such advancements in synthetic chemistry open up new pathways for the creation of novel compounds and materials with significant potential applications.
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Mode of Action
The presence of an amino group and a bromine atom in its structure suggests that it might undergo reactions such as nucleophilic substitution .
Result of Action
As it is used in proteomics research , it might have some effects on protein structure or function.
properties
IUPAC Name |
ethyl (E)-3-(4-amino-5-bromopyridin-3-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-2-15-9(14)4-3-7-5-13-6-8(11)10(7)12/h3-6H,2H2,1H3,(H2,12,13)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCHHJLLXKLSBJ-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=CC(=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=CC(=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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